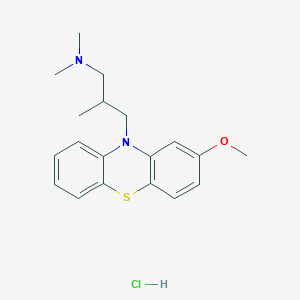
Spiramycin
Overview
Description
Spiramycin is a macrolide antibiotic and antiparasitic agent. It was discovered in 1952 as a product of the bacterium Streptomyces ambofaciens. This compound is primarily used to treat bacterial infections, including those caused by Gram-positive cocci and rods, Gram-negative cocci, and certain parasites such as Toxoplasma gondii and Cryptosporidium . It is available in both oral and parenteral formulations and has been used in clinical practice since the mid-20th century .
Scientific Research Applications
Spiramycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and its interactions with bacterial ribosomes.
Medicine: Used to treat various bacterial infections and parasitic diseases. .
Industry: Employed in the pharmaceutical industry for the production of antibiotic formulations.
Mechanism of Action
Mode of Action
Spiramycin I, a 16-membered macrolide, inhibits translocation by binding to bacterial 50S ribosomal subunits . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation .
Pharmacokinetics
The absolute bioavailability of oral this compound is generally within the range of 30 to 40% . After a 1 g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L . The renal excretion of this compound is low, with 4 to 20% of the dose being excreted by this route . High concentrations of this compound are achieved in bile, which is an important route of elimination . The serum elimination half-life of this compound is between 6.2 and 7.7 hours .
Action Environment
Resistance to this compound can develop by several mechanisms and its prevalence is to a considerable extent proportional to the frequency of prescription in a given area . The antibacterial spectrum comprises Gram-positive cocci and rods, Gram-negative cocci and also Legionellae, mycoplasmas, chlamydiae, some types of spirochetes, Toxoplasma gondii and Cryptosporidium species . Enterobacteria, pseudomonads and pathogenic moulds are resistant .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Spiramycin I inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1:1 stoichiometry . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation .
Cellular Effects
This compound I has the ability to penetrate cells . This may reflect its excellent tissue penetration (particularly into infected tissues), postantibiotic effects, and possible transport by phagocytes . Moreover, macrolides exhibit various interactions with host defense systems, including modification of phagocyte functions .
Molecular Mechanism
The molecular mechanism of this compound I involves inhibition of protein synthesis in the bacterial cell during translocation . Resistance to this compound can develop by several mechanisms and its prevalence is to a considerable extent proportional to the frequency of prescription in a given area .
Temporal Effects in Laboratory Settings
Over time, the peak area of this compound I decreases either in the spiked aqueous sample or milk sample while an increase in the peak area of H2O-bound this compound I is observed . After 96 hours, more than 90% of this compound I is converted to H2O-bound this compound I .
Dosage Effects in Animal Models
In animal models, the appropriate oral dose of this compound I against Mycoplasma synoviae was estimated to be 15.6 mg/kg . Thus, we recommend an oral dose of 15.6 mg this compound I/kg against M. synoviae in chickens and a withdrawal period of 11 days following oral treatment with 17 mg this compound I/kg/day for 7 days .
Metabolic Pathways
The metabolic pathway of this compound I in the anaerobic sludge could be divided into two main reaction steps, hydrolysis of C5-mycaminose-mycarose and macrolactone ring-open reaction, accompanying with oxidation or reduction of C6-aldehyde group .
Transport and Distribution
The tissue distribution of this compound I is extensive . The volume of distribution is in excess of 300 L, and concentrations achieved in bone, muscle, respiratory tract, and saliva exceed those found in serum . This compound I showed high concentrations in tissues such as lungs, bronchi, tonsils, and sinuses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiramycin is typically produced through fermentation using the bacterium Streptomyces ambofaciens. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to produce the antibiotic. The primary drug is then extracted and purified through a series of chemical processes .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation followed by extraction and purification. The process includes:
Fermentation: Cultivating Streptomyces ambofaciens in large fermenters.
Extraction: Isolating the antibiotic from the fermentation broth using solvents.
Purification: Purifying the extracted antibiotic through crystallization and other chemical processes to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Spiramycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.
Clarithromycin: A macrolide antibiotic with improved pharmacokinetic properties compared to erythromycin.
Azithromycin: A macrolide with a broader spectrum of activity and longer half-life.
Uniqueness of Spiramycin
This compound is unique due to its specific activity against certain parasites, such as Toxoplasma gondii and Cryptosporidium, which are not effectively targeted by other macrolides. Additionally, this compound has a longer post-antibiotic effect and better tissue penetration, making it particularly effective in treating intracellular infections .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Spiramycin involves the condensation of two polyketide chains, followed by glycosylation and macrolactonization to form the macrolide ring.", "Starting Materials": [ "4-Hydroxybenzoic acid", "Methyl acetoacetate", "Acetone", "Methanol", "Isobutyraldehyde", "Ethyl lactate", "Phenylacetic acid", "L-Aspartic acid", "L-Phenylalanine", "L-Leucine", "L-Valine", "L-Proline", "D-Glucose", "D-Mannose", "D-Fructose", "L-Rhamnose" ], "Reaction": [ "Synthesis of polyketide chains:", "- 4-Hydroxybenzoic acid and methyl acetoacetate are condensed to form the first polyketide chain.", "- Acetone and methanol are used to reduce the ketone group of the first polyketide chain to a secondary alcohol.", "- Isobutyraldehyde and ethyl lactate are condensed to form the second polyketide chain.", "- The two polyketide chains are then condensed using phenylacetic acid as a coupling agent.", "Glycosylation and macrolactonization:", "- L-Aspartic acid, L-Phenylalanine, L-Leucine, L-Valine, and L-Proline are sequentially added to the polyketide chain using D-glucose, D-mannose, D-fructose, and L-rhamnose as glycosyl donors.", "- Macrolactonization is then carried out to form the macrolide ring.", "- The final product is purified using chromatography techniques." ] } | |
| The mechanism of action of macrolides has been a matter of controversy for some time. Spiramycin, a 16-membered macrolide, inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1 : 1 stoichiometry. This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates. The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation.I | |
CAS No. |
24916-50-5 |
Molecular Formula |
C43H74N2O14 |
Molecular Weight |
843.1 g/mol |
IUPAC Name |
2-[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-/m1/s1 |
InChI Key |
ACTOXUHEUCPTEW-OSLILNPBSA-N |
Isomeric SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Color/Form |
Amorphous |
| 8025-81-8 | |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
solubility |
Slightly soluble in water Soluble in most organic solvents |
Synonyms |
9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V; Foromacidin A; Spiramycin A; |
vapor_pressure |
9.9X10-31 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one](/img/structure/B21672.png)

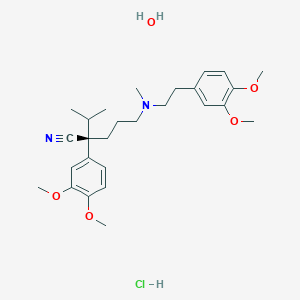
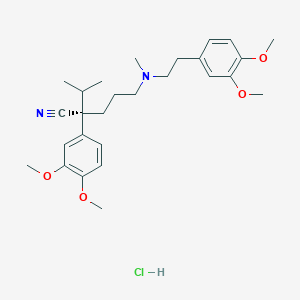
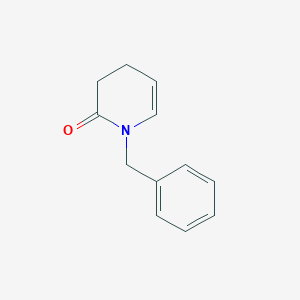
![trimethyl-[2-methyl-4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butan-2-yl]azanium diiodide](/img/structure/B21689.png)




![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)
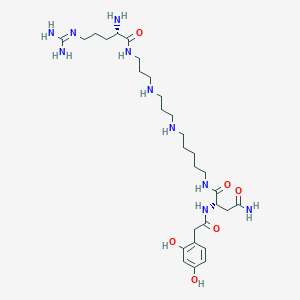
![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)
